

Application Note: Scale-Up Synthesis and Process Validation of 2-(2-Cyanophenoxy)propanamide

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Compound of Interest

Compound Name: 2-(2-Cyanophenoxy)propanamide

CAS No.: 1040063-76-0

Cat. No.: B2975330

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Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

2-(2-Cyanophenoxy)propanamide (CAS: 1040063-76-0, MW: 190.20 g/mol) [1] is a high-value synthetic intermediate utilized in the downstream synthesis of bioactive small molecules, including agricultural active ingredients and pharmaceutical APIs. Transitioning this molecule from discovery-scale (milligram) to process-scale (kilogram) requires mitigating thermodynamic hazards, minimizing solvent waste, and completely avoiding chromatographic purification.

This application note details a highly scalable, two-step protocol relying on a modified Williamson ether synthesis followed by a mild, solvent-driven ammonolysis. The process is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure batch-to-batch reproducibility and high-purity isolation without chromatography.

Process Chemistry Rationale: Expertise & Causality

Step 1: Williamson Ether Synthesis (O-Alkylation)

The classical Williamson ether synthesis is highly effective for aryl-alkyl ether formation[2][3]. However, industrial scale-up necessitates careful selection of the base and solvent to prevent yield-destroying side reactions, such as the premature hydrolysis of the cyano group.

- **Base Selection:** We utilize anhydrous potassium carbonate () rather than stronger bases like sodium hydroxide () or sodium hydride (). provides sufficient basicity to deprotonate 2-cyanophenol () while maintaining a heterogeneous reaction matrix that suppresses the hydrolysis of the ethyl 2-bromopropionate reactant.
- **Solvent Causality:** Acetonitrile () is selected for its optimal boiling point (82 °C), which allows for a safe reflux temperature that drives the displacement to completion within 8 hours, while allowing for easy filtration of the inorganic salts post-reaction.

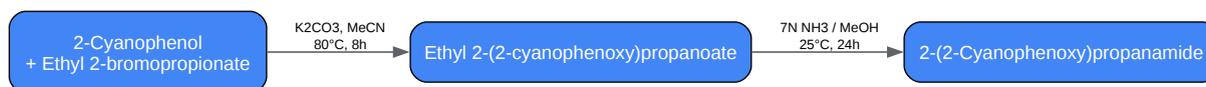
Step 2: Ammonolysis of the Ester (Amidation)

Direct amidation of carboxylic acids or esters often requires specific catalytic conditions, high pressures, or expensive coupling reagents (e.g., HATU, EDC) which are economically unfeasible for kilogram-scale production[4]. Instead, the intermediate ethyl 2-(2-cyanophenoxy)propanoate is subjected to direct ammonolysis using 7N ammonia in methanol.

- **Chemoselectivity:** Mild methanolic ammonia selectively attacks the ester carbonyl without hydrating the ortho-cyano group, which would otherwise yield an unwanted bis-amide impurity.
- **Thermodynamic Driving Force:** The target compound, **2-(2-cyanophenoxy)propanamide**, has significantly lower solubility in cold methanol than the starting ester. As the reaction proceeds, the product crystallizes directly from the reaction matrix. This physical precipitation

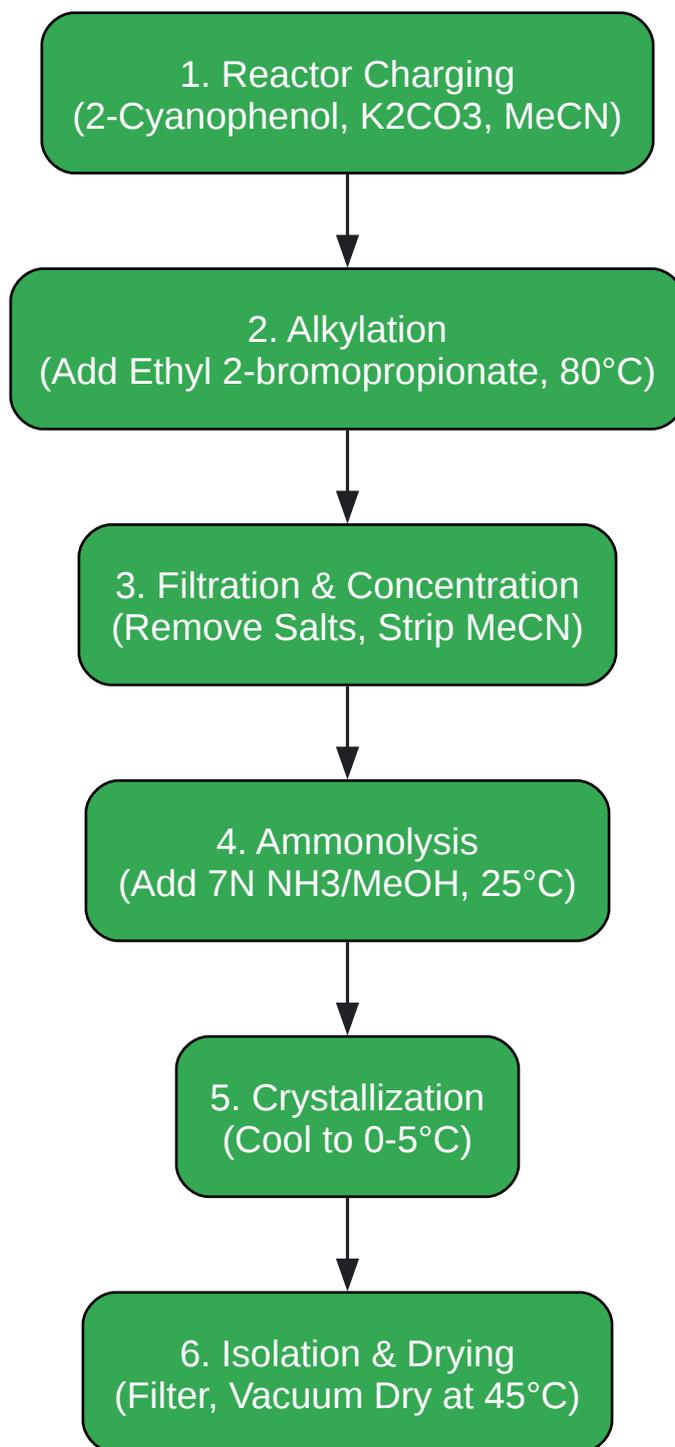
drives the chemical equilibrium forward (Le Chatelier's principle) and allows for isolation via simple filtration.

Reaction Pathway & Process Flow



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Reaction pathway for the two-step synthesis of **2-(2-Cyanophenoxy)propanamide**.



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Step-by-step unit operations for the industrial scale-up workflow.

Detailed Experimental Protocols (1-Kilogram Scale)

Protocol 1: Synthesis of Ethyl 2-(2-cyanophenoxy)propanoate

- **Equipment Setup:** Equip a 20 L jacketed glass reactor with a mechanical PTFE stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
- **Charging:** Charge the reactor with 2-cyanophenol (1.00 kg, 8.40 mol) and anhydrous acetonitrile (10.0 L). Begin agitation at 150 RPM.
- **Base Addition:** Add finely powdered, anhydrous (1.74 kg, 12.6 mol, 1.5 equiv) in portions over 15 minutes to prevent clumping and localized exotherms.
- **Alkylation:** Dropwise add ethyl 2-bromopropionate (1.67 kg, 9.24 mol, 1.1 equiv) via an addition funnel over 45 minutes.
- **Heating:** Ramp the reactor jacket temperature to achieve an internal temperature of 80–82 °C (reflux). Maintain for 8 hours.
- **Self-Validating IPC 1:** Pull a 0.5 mL aliquot, dilute with 5 mL MeCN, filter, and inject into HPLC (Method: C18, 60:40, 1 mL/min). Validation criteria: 2-Cyanophenol peak ($R_t = 3.2$ min) must be < 1.0% relative to the product peak ($R_t = 5.8$ min).
- **Workup:** Cool the reactor to 20 °C. Filter the suspension through a Celite pad to remove and unreacted. Wash the filter cake with MeCN (2.0 L).
- **Concentration:** Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield the intermediate ester as a viscous pale-yellow oil. Proceed directly to Protocol 2.

Protocol 2: Ammonolysis to 2-(2-Cyanophenoxy)propanamide

- **Equipment Setup:** Equip a 20 L pressure-rated reactor with a mechanical stirrer and temperature probe.
- **Charging:** Dissolve the crude ethyl 2-(2-cyanophenoxy)propanoate (approx. 1.75 kg, ~8.0 mol) in 7N Ammonia in Methanol (8.0 L, ~56 mol).
- **Reaction:** Seal the reactor and stir at 25 °C for 24 hours. A white precipitate will begin to form after 4-6 hours as the product supersaturates the solvent.
- **Self-Validating IPC 2:** Pull a 0.5 mL aliquot of the suspension, evaporate under , and reconstitute in mobile phase. Validation criteria: Ester intermediate (Rt = 5.8 min) must be < 0.5% relative to the amide product (Rt = 4.1 min).
- **Crystallization:** Cool the reactor's internal temperature to 0–5 °C and age the slurry for 3 hours to maximize crystal yield and particle size.
- **Isolation:** Filter the white crystalline solid via a Buchner funnel. Wash the cake with ice-cold methanol (1.5 L) followed by cold heptane (1.0 L) to displace the methanol and speed up drying.
- **Drying:** Transfer the solid to a vacuum oven. Dry at 45 °C and <10 mbar for 12 hours until constant weight is achieved.

Analytical Validation & Quality Control

To ensure the material meets stringent criteria for downstream API synthesis, the following quantitative metrics and release specifications must be met.

Table 1: Reaction Metrics and Expected Yields

| Step | Reaction | Scale (Input) | Expected Yield (%) | Expected Mass (kg) | Purity (HPLC AUC) |
|------|--------------|---------------|--------------------|--------------------|-------------------|
| 1 | O-Alkylation | 1.00 kg | 95% | 1.75 kg | > 98.0% |
| 2 | Ammonolysis | 1.75 kg | 88% | 1.35 kg | > 99.5% |

Table 2: Quality Control & Analytical Specifications

| Parameter | Specification | Analytical Method |
|-------------------|---------------------------------------|---------------------------|
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identity (Mass) | m/z 191.08 [M+H] ⁺ | LC-MS (ESI ⁺) |
| Purity | 99.5% | RP-HPLC (254 nm) |
| Residual Solvents | Methanol < 3000 ppm, MeCN < 410 ppm | GC-FID |
| Moisture Content | 0.5% w/w | Karl Fischer Titration |

References

- 2-propanamide | Sigma-Aldrich, Sigma-Aldrich. (Product No. ENAH961D57D4). [1\[1\]](#)
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Sources

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